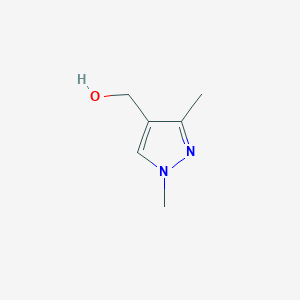

(1,3-dimethyl-1H-pyrazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dimethylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-6(4-9)3-8(2)7-5/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRRIEHAGOJLFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103946-59-4 | |

| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dimethyl 1h Pyrazol 4 Yl Methanol and Its Derivatives

Classical Synthetic Approaches to Pyrazole (B372694) Ring Systems

Traditional methods for constructing the pyrazole ring are well-established and widely utilized in organic synthesis. These approaches often involve the reaction of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic species.

Cyclocondensation Reactions of Hydrazines with Carbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for pyrazole ring formation. This method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netrsc.orgnih.govnih.govbeilstein-journals.orgresearchgate.net For the synthesis of a 1,3-disubstituted pyrazole such as the core of (1,3-dimethyl-1H-pyrazol-4-yl)methanol, methylhydrazine would be the selected hydrazine component.

The reaction between methylhydrazine and a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (pentane-2,4-dione), can theoretically lead to two regioisomeric products due to the unsymmetrical nature of methylhydrazine. However, the reaction conditions can often be tuned to favor one isomer over the other. The general mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Another classical approach involves the reaction of hydrazines with α,β-unsaturated ketones. researchgate.netresearchgate.net This reaction proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by cyclization and elimination to yield the pyrazole.

The Vilsmeier-Haack reaction is a crucial subsequent step for introducing a formyl group at the C4 position of the pre-formed pyrazole ring, a necessary precursor for the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanol. umich.educhemmethod.com This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). umich.educhemmethod.com The electron-rich pyrazole ring undergoes electrophilic substitution to yield the corresponding pyrazole-4-carbaldehyde. umich.educhemmethod.com The final step to obtain the target molecule would be the reduction of this aldehyde, for which various reducing agents can be employed.

1,3-Dipolar Cycloaddition Reactions (e.g., using diazo compounds, nitrilimines)

1,3-Dipolar cycloaddition is another powerful and versatile method for the synthesis of pyrazole rings. nih.govmdpi.comrsc.orgmdpi.comresearcher.lifeacs.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkene or an alkyne.

Diazo compounds, such as diazomethane (B1218177) or its derivatives, are common 1,3-dipoles used for pyrazole synthesis. mdpi.comacs.org The reaction of a diazo compound with an alkyne directly yields a pyrazole. If an alkene is used as the dipolarophile, a pyrazoline is initially formed, which can then be oxidized to the corresponding pyrazole. The regioselectivity of the cycloaddition is a key consideration and depends on the electronic and steric properties of both the dipole and the dipolarophile.

Nitrilimines, which can be generated in situ from the dehydrohalogenation of hydrazonoyl halides, are another class of 1,3-dipoles that react with alkynes to form pyrazoles. rsc.orgresearcher.life This method offers a high degree of flexibility in the substitution pattern of the resulting pyrazole ring. Sydnones, which are mesoionic aromatic compounds, can also undergo 1,3-dipolar cycloaddition with alkynes to produce pyrazoles. mdpi.commdpi.com

Table 1: Overview of Classical Synthetic Approaches to Pyrazole Ring Systems

| Method | Reactants | Key Features |

|---|---|---|

| Cyclocondensation | Hydrazine derivative + 1,3-Dicarbonyl Compound | The foundational Knorr synthesis; potential for regioisomer formation with unsymmetrical hydrazines. researchgate.netrsc.orgnih.govnih.govbeilstein-journals.orgresearchgate.net |

| Hydrazine derivative + α,β-Unsaturated Ketone | Involves Michael addition followed by cyclization. researchgate.netresearchgate.net | |

| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne/Alkyne | Direct route to pyrazoles (with alkynes) or pyrazolines (with alkenes). mdpi.comacs.org |

| Nitrilimine + Alkyne | Nitrilimines are often generated in situ from hydrazonoyl halides. rsc.orgresearcher.life | |

| Sydnone + Alkyne | Utilizes mesoionic compounds as 1,3-dipoles. mdpi.commdpi.com |

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. These advanced strategies aim to reduce reaction times, improve yields, minimize waste, and enhance safety.

Flow Chemistry Applications for Pyrazole Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyrazoles. researchgate.netrsc.orgmdpi.comgalchimia.comnih.gov This technique involves performing chemical reactions in a continuous-flow reactor, which offers several advantages over traditional batch processing. These benefits include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. researchgate.netgalchimia.comnih.gov The enhanced safety profile is another significant advantage, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netmdpi.com

Several flow chemistry approaches have been developed for pyrazole synthesis. For instance, a two-stage continuous-flow process for the synthesis of substituted pyrazoles from acetophenones has been reported. galchimia.com This method involves the initial formation of an enaminone intermediate, followed by condensation with a hydrazine to yield the pyrazole. galchimia.com The entire process can be performed in-line, integrating synthesis and purification steps. galchimia.com This approach allows for rapid optimization of reaction conditions and has been successfully applied to generate a library of pyrazole derivatives. galchimia.com

Nano-Catalyzed Syntheses (e.g., ZnO Nano-catalyst)

The use of nano-catalysts represents a significant advancement in green chemistry, offering high catalytic efficiency, reusability, and often milder reaction conditions. nih.govnih.govajgreenchem.comacs.orgpharmacognosyjournal.netjsynthchem.com Several nano-catalyzed methods for the synthesis of pyrazole derivatives have been reported.

Zinc oxide (ZnO) nanoparticles have been shown to be an efficient catalyst for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) to produce a pyrazol-5-ol derivative in excellent yield. nih.gov The use of a nano-catalyst in this reaction offers advantages in terms of catalyst loading and reaction rate.

More complex nano-catalytic systems have also been developed. For example, a lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanocatalyst has been utilized for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives under solvent-free grinding conditions. nih.gov This method is environmentally benign and offers high yields, short reaction times, and simple product isolation. nih.gov The catalyst was also shown to be reusable, adding to the sustainability of the process. nih.gov

Other nano-catalysts that have been employed for pyrazole synthesis include graphene oxide nanoparticles, which act as a Lewis base catalyst for the reaction of 1,3-dicarbonyl compounds with hydrazines, and iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO), which are magnetically separable and recyclable. ajgreenchem.comacs.org

Table 2: Examples of Nano-Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Key Advantages |

|---|---|---|

| ZnO nanoparticles | Cyclocondensation | High yield, efficient catalysis. nih.gov |

| Ag/La-ZnO core-shell nanoparticles | Four-component synthesis of pyrano[2,3-c]pyrazoles | High efficiency, solvent-free, reusable. nih.gov |

| Graphene oxide nanoparticles | Cyclocondensation | Green methodology, high yields, recyclable catalyst. ajgreenchem.com |

| Nanocat-Fe-CuO | Cyclocondensation | Magnetically separable, reusable, mild conditions. acs.org |

| Copper oxide nanoparticles (CuO NPs) | Four-component synthesis of pyrano[2,3-c]pyrazoles | Reusable, high yields, short reaction times. jsynthchem.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating chemical reactions. bohrium.comresearchgate.netdegres.eux-mol.comnih.govresearchgate.netmedicaljournalshouse.comresearchgate.netrsc.orgdergipark.org.tr The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and purer products compared to conventional heating methods. degres.eumedicaljournalshouse.com

Microwave irradiation has been successfully applied to various steps in pyrazole synthesis. For instance, the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes has been efficiently carried out under microwave conditions. bohrium.comresearchgate.net This method offers operational simplicity, avoids the use of toxic reagents like POCl₃ in some protocols, and provides high yields in short reaction times. bohrium.comresearchgate.net

The cyclocondensation reaction to form the pyrazole ring itself is also amenable to microwave assistance. The synthesis of 3,5-dimethylpyrazole (B48361) derivatives has been achieved in a matter of minutes with high yields using microwave heating, a significant improvement over the hours required for conventional refluxing. medicaljournalshouse.com Similarly, the synthesis of pyrazolones from β-keto esters and hydrazines is greatly accelerated by microwave irradiation under neat (solvent-free) conditions, representing a greener synthetic approach. researchgate.net

The benefits of microwave-assisted synthesis are particularly evident in multi-step reaction sequences and in the generation of compound libraries for drug discovery, where speed and efficiency are paramount. nih.govrsc.org

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through acoustic cavitation. This phenomenon enhances mass transfer and generates localized high temperatures and pressures, often leading to significantly reduced reaction times and improved yields. rsc.org In the context of pyrazole synthesis, sonication provides an energy-efficient alternative to conventional heating. rsc.orgorientjchem.org

For instance, the smooth condensation of hydrazine derivatives with various β-ketoesters to form pyrazolone (B3327878) derivatives has been achieved in good to excellent yields under solvent-free conditions using ultrasound irradiation. nih.gov This approach significantly shortens reaction times. nih.gov While a direct ultrasound-assisted synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanol is not extensively documented, the synthesis of its precursors, such as pyrazole-4-carbaldehydes, can be facilitated by sonication. The Vilsmeier-Haack formylation of hydrazones, a key step to introduce the C4-substituent, can be accelerated using ultrasound, offering a greener route compared to traditional methods that often require toxic solvents and prolonged reaction times. degres.eu The subsequent reduction of the resulting aldehyde to the corresponding methanol (B129727) is a standard procedure.

The benefits of this technique are highlighted in the synthesis of various heterocyclic compounds, where ultrasound is known to accelerate the rate of chemical reactions while simultaneously increasing the yield. orientjchem.org

| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazone Formylation (Vilsmeier-Haack) | Ultrasound | Ethanol/Acetonitrile, 20 kHz | Shortened | High | degres.eu |

| Pyrazolone Synthesis from β-ketoesters | Ultrasound | Solvent-free | Very short | Good to Excellent | nih.gov |

| General Pyrazole Synthesis | Conventional | Reflux | Long | Lower | orientjchem.org |

Mechanochemical Techniques

Mechanochemistry, specifically ball milling, offers a sustainable and efficient solvent-free approach for organic synthesis. thieme-connect.com This high-energy milling technique promotes reactions in the solid state, reducing or eliminating the need for hazardous solvents, which simplifies work-up procedures and minimizes waste. thieme-connect.com

The synthesis of pyrazole scaffolds is well-suited to mechanochemical methods. For example, the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been successfully demonstrated using mechanochemical ball milling. thieme-connect.com This method not only avoids the use of solvents but also shortens reaction times and improves yields compared to conventional solution-phase reactions. thieme-connect.com The process involves vibrating a mixture of the reactants and an oxidant with stainless steel balls at a high frequency. thieme-connect.com

While direct mechanochemical synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanol has not been specifically reported, the core pyrazole-forming reaction from a 1,3-dicarbonyl precursor and methylhydrazine is amenable to this technique. The solid-state reaction would be followed by functional group transformation to yield the target alcohol. This approach stands as a promising green alternative to traditional methods. thieme-connect.com

Solvent-Free Conditions and Green Solvents (e.g., aqueous media)

The push towards green chemistry has popularized synthetic methods that operate under solvent-free conditions or in environmentally benign solvents like water. researchgate.net Solvent-free reactions, often facilitated by grinding or microwave irradiation, reduce environmental impact and can lead to higher efficiency. researchgate.netrsc.org

The synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions. For instance, a protocol for synthesizing fully substituted pyrazoles by reacting aldehydes, arylhydrazines, and β-dicarbonyl compounds under solvent-free conditions using a catalyst has been reported. rsc.org Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been developed through five-component reactions under solvent-free conditions at 65–70 °C. mdpi.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Microwave-assisted synthesis of pyrazole derivatives has been effectively carried out in water, catalyzed by acetic acid, demonstrating the feasibility of aqueous media for these transformations. mdpi.com The use of hydrotropic aqueous media has also been explored for the nanoparticle-catalyzed synthesis of pyrazole derivatives. researchgate.net

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Solvent-Free | Aldehydes, Malononitrile, Phenyl hydrazine | Solid-phase vinyl alcohol (SPVA) catalyst | Not specified | rsc.org |

| Solvent-Free | Aldehydes, Hydrazines, β-dicarbonyls | (TBA)₂S₂O₈ catalyst | High | rsc.org |

| Aqueous Media | 1,3-dione, DMFDMA, Amines | Microwave, Acetic acid catalyst | 78-90% | mdpi.com |

Multicomponent Reaction Approaches for Pyrazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all starting materials. researchgate.netbeilstein-journals.org This approach offers significant advantages, including operational simplicity, high atom economy, reduced waste, and the ability to rapidly generate libraries of complex molecules from simple precursors. researchgate.net

The synthesis of the pyrazole core is particularly amenable to MCRs. The classic Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be embedded within an MCR by generating the 1,3-dicarbonyl in situ. beilstein-journals.orgnih.gov For example, ketones can be reacted with acid chlorides to form 1,3-diketones, which are then cyclized with a hydrazine in a consecutive three-component reaction without isolation of the intermediate. nih.govmdpi.com

To construct a 1,3-dimethyl-4-substituted pyrazole, a three-component reaction could involve an appropriate β-ketoester, methylhydrazine, and a formylating agent or a precursor that can be converted to the hydroxymethyl group. For instance, the Vilsmeier-Haack reaction of hydrazones is a key route for synthesizing pyrazole-4-carbaldehydes, which are direct precursors to the target methanol. researchgate.netnih.gov One-pot, three-component syntheses of polysubstituted pyrazoles from aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones have also been developed. organic-chemistry.org These reactions often proceed through a tandem Knoevenagel condensation followed by a 1,3-dipolar cycloaddition. organic-chemistry.org

Regioselectivity Control in Pyrazole Formation

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles, such as (1,3-dimethyl-1H-pyrazol-4-yl)methanol, is controlling the regioselectivity. The reaction of a monosubstituted hydrazine (like methylhydrazine) with a non-symmetrical 1,3-dicarbonyl compound can potentially yield two regioisomers. nih.govconicet.gov.ar The outcome is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions. nih.gov

In the reaction between methylhydrazine and a non-symmetrical 1,3-diketone, the more nucleophilic nitrogen of methylhydrazine typically attacks the less sterically hindered or more electrophilic carbonyl group first. For example, in the cyclocondensation of acetylenic ketones with methylhydrazine, the nitrogen carrying the methyl group is more nucleophilic and reacts via Michael addition, leading to high regioselectivity. nih.gov

Solvent choice can dramatically influence regioselectivity. It has been shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents significantly increases the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, favoring one isomer with ratios up to 99:1. conicet.gov.ar This is a substantial improvement over traditional solvents like ethanol, where regioselectivities are often low. conicet.gov.ar Strategic use of Lewis acids and modifications to the dicarbonyl substrate can also be employed to control the regiochemical outcome. organic-chemistry.org

Retrosynthetic Analysis of (1,3-dimethyl-1H-pyrazol-4-yl)methanol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For (1,3-dimethyl-1H-pyrazol-4-yl)methanol, the analysis begins by identifying the key functional groups and the core heterocyclic structure.

A primary disconnection is the C-C bond between the pyrazole ring and the hydroxymethyl group. This is a functional group interconversion (FGI), tracing the alcohol back to a more synthetically accessible aldehyde (1,3-dimethyl-1H-pyrazole-4-carbaldehyde) or a carboxylic acid ester. The aldehyde is a common intermediate in pyrazole synthesis.

The next disconnection breaks the pyrazole ring itself. The most common and reliable method for pyrazole synthesis is the Paal-Knorr condensation. This leads to two key synthons: methylhydrazine and a 1,3-dicarbonyl equivalent with a substituent at the C2 position (which will become C4 of the pyrazole).

Therefore, a plausible retrosynthetic pathway is as follows:

(Target) (1,3-dimethyl-1H-pyrazol-4-yl)methanol : This can be synthesized via reduction (e.g., with NaBH₄) of the corresponding aldehyde.

1,3-dimethyl-1H-pyrazole-4-carbaldehyde : This key intermediate can be formed via a Vilsmeier-Haack reaction on the hydrazone derived from methylhydrazine and acetone, or more directly from a suitable β-dicarbonyl precursor.

Methylhydrazine and a C4-synthon : The pyrazole ring is formed from methylhydrazine and a four-carbon 1,3-dielectrophile. A suitable precursor is 3-(dimethylaminomethylene)pentane-2,4-dione or formylacetone (2-formyl-3-oxobutanal).

Simple Starting Materials : These precursors can be traced back to commercially available chemicals like methylhydrazine, acetylacetone, and a formylating agent like dimethylformamide (for the Vilsmeier-Haack reaction).

This analysis reveals a convergent and logical synthetic route based on well-established chemical transformations.

Role as a Versatile Synthetic Building Block and Intermediate

Pyrazoles are considered privileged scaffolds in medicinal and materials chemistry, and functionalized pyrazoles like (1,3-dimethyl-1H-pyrazol-4-yl)methanol serve as valuable building blocks for more complex molecular architectures. chim.itmdpi.com The presence of the hydroxymethyl group provides a reactive handle for a wide range of subsequent chemical transformations.

The hydroxyl group can be:

Oxidized to the corresponding aldehyde or carboxylic acid, which are themselves versatile intermediates for reactions such as Wittig olefination, reductive amination, or amide bond formation.

Converted to a leaving group (e.g., tosylate, mesylate, or halide) to allow for nucleophilic substitution reactions, enabling the introduction of various functionalities like amines, azides, ethers, and thioethers.

Esterified or etherified to introduce different functional groups or to link the pyrazole moiety to other molecules.

The pyrazole ring itself is a stable aromatic system that can participate in further reactions. For example, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole is used as a building block where the chloro group is displaced by nucleophiles like amino acids in SNAr reactions to synthesize fused heterocyclic systems like pyrazolo[3,4-b]pyrazin-5(4H)-ones. znaturforsch.com Similarly, (1,3-dimethyl-1H-pyrazol-4-yl)methanol can be a precursor to pyrazole boronic acids, which are key substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) for the synthesis of complex biaryl structures.

This versatility makes (1,3-dimethyl-1H-pyrazol-4-yl)methanol and its derivatives important intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chim.itmdpi.com

Precursors for More Complex Pyrazole Derivatives

The hydroxymethyl group at the 4-position of the pyrazole ring is a key functional group that allows (1,3-dimethyl-1H-pyrazol-4-yl)methanol to act as a precursor for a wide range of more complex pyrazole derivatives. A common synthetic strategy involves the oxidation of the primary alcohol to an aldehyde, yielding 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.gov These aldehydes are highly reactive intermediates that can participate in numerous subsequent reactions. nih.govekb.eg

For example, pyrazole-4-carbaldehydes are crucial for synthesizing pyrazolyl-thiazolidin-4-ones and other derivatives through multi-component reactions. mdpi.com They can undergo condensation reactions with various nucleophiles, including hydrazines and aniline (B41778) derivatives, to form hydrazones and imines, respectively. ekb.eg These reactions extend the molecular complexity from the aldehyde functional group, demonstrating the role of the parent methanol compound as a masked aldehyde.

Furthermore, these aldehyde intermediates are employed in constructing compounds with potential biological activity. One-pot, three-component reactions involving 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield complex pyrazol-3-ones. mdpi.com This highlights the utility of the pyrazole-4-carbaldehyde, and by extension its methanol precursor, in combinatorial chemistry and drug discovery.

| Precursor Compound | Key Intermediate | Resulting Derivative Class | Synthetic Transformation |

|---|---|---|---|

| (1,3-dimethyl-1H-pyrazol-4-yl)methanol | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Hydrazones, Imines | Oxidation followed by Condensation |

| (1,3-dimethyl-1H-pyrazol-4-yl)methanol | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Pyrazol-3-ones | Oxidation followed by Multi-component Reaction |

| (1,3-dimethyl-1H-pyrazol-4-yl)methanol | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Pyrazolyl-thiazolidin-4-ones | Oxidation followed by Multi-component Reaction |

Scaffold for Heterocyclic System Construction

The pyrazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net The (1,3-dimethyl-1H-pyrazol-4-yl)methanol molecule serves as an excellent starting scaffold for the construction of more elaborate, fused, or linked heterocyclic systems. nih.govchim.it The functional groups on the pyrazole ring provide attachment points for building these larger molecular architectures.

One common strategy involves converting the hydroxymethyl group into a more reactive species. For instance, treatment with thionyl chloride can transform the -CH₂OH group into a chloromethyl (-CH₂Cl) group. This electrophilic center can then be used to link the pyrazole scaffold to other nucleophilic heterocyclic rings.

In a practical application of this concept, pyrazole-4-carbaldehydes (derived from the corresponding methanol) have been condensed with 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile to create complex molecules linking the pyrazole and thiophene (B33073) ring systems. nih.gov Similarly, pyrazole moieties have been incorporated into larger structures containing pyridine (B92270) and thiazole (B1198619) rings through condensation reactions. nih.gov The synthesis of heterocycles containing pyrazole, thiazole, and triazole moieties further illustrates the utility of the pyrazole unit as a central building block for creating complex, multi-ring compounds. nih.gov

| Pyrazole Scaffold | Attached Heterocycle | Linkage Type | Resulting System |

|---|---|---|---|

| 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | Thiophene | Imine | Pyrazolyl-Thiophene derivative |

| 3,5-dimethyl-1H-pyrazole | Thiazole, Pyridine | Condensation | Pyrazolyl-Thiazolyl-Pyridine systems |

| Pyrazoline-N-thioamide | Thiazole, Triazole | Cyclocondensation | Pyrazolyl-Thiazolyl-Triazole systems |

Chemical Reactivity and Functional Group Transformations of 1,3 Dimethyl 1h Pyrazol 4 Yl Methanol

Reactivity Patterns of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure results in a unique distribution of electron density, which defines its reactivity towards both electrophiles and nucleophiles. mdpi.com

The pyrazole ring's electronic structure is characterized by a π-electron excess, which generally makes it resistant to nucleophilic aromatic substitution. However, the presence of two electronegative nitrogen atoms leads to a significant reduction in electron density at the C3 and C5 positions. chemicalbook.compharmaguideline.com This renders these positions electrophilic and potentially susceptible to attack by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups. researchgate.netnih.gov

For (1,3-dimethyl-1H-pyrazol-4-yl)methanol, the C3 and C5 positions are the electrophilic centers of the ring. researchgate.net However, the molecule possesses electron-donating methyl groups at the N1 and C3 positions, which slightly counteract this effect by increasing electron density on the ring. Consequently, nucleophilic attack at C3 or C5 is generally difficult and requires harsh reaction conditions. encyclopedia.pub The C3 position is already substituted with a methyl group, leaving the C5 position as the only potential site for nucleophilic attack on a carbon atom.

In contrast to the electron-deficient C3 and C5 positions, the C4 position of the pyrazole ring is electron-rich. chemicalbook.comquora.com This high electron density makes it the preferred site for electrophilic substitution reactions. mdpi.comresearchgate.netrrbdavc.org The reaction mechanism involves the attack of an electrophile on the C4 carbon, forming a stable cationic intermediate (a sigma complex) which then loses a proton to restore aromaticity. rrbdavc.org

The reactivity of (1,3-dimethyl-1H-pyrazol-4-yl)methanol towards electrophiles is enhanced by the presence of two electron-donating methyl groups at N1 and C3, which further increase the nucleophilicity of the C4 position. The hydroxymethyl group itself is generally considered to be weakly activating. Common electrophilic substitution reactions that occur at the C4 position of pyrazoles include nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation. scribd.com For instance, the nitration of 1,3,5-trimethylpyrazole, a structurally similar compound, occurs on the conjugate acid at the C4 position. rsc.org

| Reaction | Reagents | Electrophile | Typical Product at C4 |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro-1,3-dimethyl-1H-pyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid derivative |

| Halogenation | Br₂, Cl₂, or NBS | Br⁺, Cl⁺ | 4-Halo-1,3-dimethyl-1H-pyrazole derivative |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde derivative |

This table illustrates common electrophilic substitution reactions that pyrazole rings undergo at the C4 position. The products shown are based on the expected reactivity of the (1,3-dimethyl-1H-pyrazol-4-yl) core.

Tautomerism is a critical concept in pyrazole chemistry that can significantly influence reactivity. nih.govencyclopedia.pub N-unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two ring nitrogen atoms (annular tautomerism). nih.govresearchgate.net This equilibrium can lead to the formation of a mixture of regioisomeric products when the pyrazole is subjected to reactions such as N-alkylation. researchgate.net The position of the equilibrium is sensitive to factors like the nature of substituents, the solvent, and temperature. nih.govbeilstein-journals.org

However, for (1,3-dimethyl-1H-pyrazol-4-yl)methanol, annular tautomerism is not a factor. The presence of a methyl group on the N1 nitrogen atom "locks" the molecule into a single tautomeric form. This structural rigidity simplifies its reactivity profile, as reactions are not complicated by the presence of multiple tautomers in equilibrium. This leads to more predictable and regioselective outcomes in chemical transformations involving the pyrazole ring.

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the C4 position of (1,3-dimethyl-1H-pyrazol-4-yl)methanol is a primary alcohol. It is a key functional group that can be readily converted into a variety of other functionalities, such as esters, ethers, aldehydes, and carboxylic acids, through standard organic transformations.

The hydroxymethyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium process, and often the carboxylic acid or alcohol is used in excess to drive the reaction towards the product. masterorganicchemistry.com Alternatively, more reactive acylating agents can be employed.

| Esterification Method | Reagent | Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), Heat | (1,3-dimethyl-1H-pyrazol-4-yl)methyl ester (R-COOCH₂-Pyrazole) |

| Reaction with Acyl Halide | Acyl Chloride (R-COCl) | Base (e.g., Pyridine (B92270), Et₃N) | (1,3-dimethyl-1H-pyrazol-4-yl)methyl ester (R-COOCH₂-Pyrazole) |

| Reaction with Acid Anhydride | Acid Anhydride ((RCO)₂O) | Base or Acid catalyst | (1,3-dimethyl-1H-pyrazol-4-yl)methyl ester (R-COOCH₂-Pyrazole) |

This table summarizes common methods for the esterification of the hydroxymethyl group of (1,3-dimethyl-1H-pyrazol-4-yl)methanol.

Acylation is the process of introducing an acyl group (-COR) into a compound. For (1,3-dimethyl-1H-pyrazol-4-yl)methanol, acylation of the hydroxymethyl group results in the formation of an ester. This transformation is typically achieved using highly reactive acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). mdpi.com N-Heterocyclic carbenes (NHCs) have also been developed as effective catalysts for the acylation of alcohols, including secondary alcohols, using agents like vinyl esters. acs.orgacs.orgrsc.org These methods can offer high chemoselectivity for the O-acylation of alcohols even in the presence of other nucleophilic groups like amines. rsc.orgrsc.org

| Acylating Agent | Typical Conditions | Product Type |

|---|---|---|

| Acetyl Chloride | Pyridine, 0°C to room temp. | Acetate Ester |

| Acetic Anhydride | Pyridine or DMAP (cat.), room temp. | Acetate Ester |

| Benzoyl Chloride | Pyridine or aq. NaOH (Schotten-Baumann) | Benzoate Ester |

| Vinyl Acetate | N-Heterocyclic Carbene (NHC) catalyst | Acetate Ester |

This table provides examples of acylation reactions applicable to the hydroxymethyl group of (1,3-dimethyl-1H-pyrazol-4-yl)methanol.

Oxidation Reactions

The primary alcohol functional group in (1,3-dimethyl-1H-pyrazol-4-yl)methanol is amenable to oxidation to form the corresponding aldehyde, (1,3-dimethyl-1H-pyrazol-4-yl)carbaldehyde. This transformation is a fundamental step in elaborating the molecular framework. Various oxidizing agents can be employed, with the choice of reagent influencing the reaction's efficiency and selectivity. For instance, the Vilsmeier-Haack reaction is a common method for the formylation of pyrazole rings, which can also be achieved through the oxidation of the corresponding methanol (B129727) derivative. umich.eduktu.edu

The synthesis of pyrazole-4-carbaldehydes is a well-established process, indicating that the oxidation of (1,3-dimethyl-1H-pyrazol-4-yl)methanol is a feasible and practical transformation. umich.edu The resulting aldehyde is a valuable intermediate for further synthetic manipulations, including the construction of more complex heterocyclic systems. ekb.eg

Derivatization for Advanced Synthetic Pathways

The hydroxymethyl group of (1,3-dimethyl-1H-pyrazol-4-yl)methanol and the pyrazole ring itself serve as points for derivatization, enabling access to a wide array of advanced synthetic intermediates. The hydroxyl group can be converted into a better leaving group, such as a triflate, to facilitate cross-coupling reactions. ktu.edu Furthermore, the aldehyde obtained from oxidation can undergo condensation reactions to form Schiff bases or be used in the synthesis of fused pyrazole systems. ekb.eg

The pyrazole ring can be functionalized through various reactions. For example, the nitrogen atoms can be alkylated, and the carbon atoms of the ring can be halogenated to provide handles for subsequent cross-coupling reactions. pharmaguideline.com These derivatization strategies significantly expand the synthetic utility of (1,3-dimethyl-1H-pyrazol-4-yl)methanol, making it a valuable building block in medicinal and materials chemistry.

Directed Functionalization Strategies

Directed functionalization strategies are crucial for the regioselective introduction of substituents onto the pyrazole ring, allowing for precise control over the final molecular architecture.

Metalation Approaches (e.g., Br/Mg-exchange, regioselective magnesiations and zincations)

Metalation is a powerful tool for the functionalization of pyrazoles. Directed ortho-metalation, including magnesiation and zincation, allows for the regioselective deprotonation of the pyrazole ring, which can then be quenched with various electrophiles. rsc.orguni-muenchen.de The use of mixed magnesium and lithium amide bases has been shown to be effective for such transformations. rsc.orgrsc.org

Specifically, Br/Mg exchange reactions provide a route to functionalized aryl- and heteroarylmagnesium compounds from the corresponding bromides. organic-chemistry.orguni-muenchen.denih.gov The addition of lithium chloride can accelerate these exchange reactions. organic-chemistry.org Regioselective magnesiation of N-aryl pyrazoles can be achieved using reagents like sBu2Mg, leading to functionalization at the ortho-position of the aryl group. rsc.orguni-muenchen.dersc.orgresearchgate.net Similarly, regioselective zincation of N-heterocycles can be accomplished using bimetallic bases like TMPZnX·LiX. nih.gov These methods offer a versatile platform for introducing a wide range of functional groups onto the pyrazole scaffold. nih.govnih.gov

| Metalation Approach | Reagent Example | Position of Functionalization | Reference |

| Br/Mg Exchange | iPrMgCl·LiCl | Site of bromine | organic-chemistry.org |

| Regioselective Magnesiation | sBu2Mg | ortho to directing group | rsc.orguni-muenchen.de |

| Regioselective Zincation | TMPZnX·LiX | Varies with substrate | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are extensively used for the functionalization of pyrazole derivatives. rsc.orgnih.govnih.govresearchgate.netacs.org This reaction allows for the formation of carbon-carbon bonds between a halogenated or triflated pyrazole and a boronic acid or ester. The efficiency of the coupling can be influenced by the nature of the substituents on the pyrazole ring and the choice of catalyst and reaction conditions. nih.govacs.org

The Suzuki-Miyaura coupling has been successfully applied to a variety of pyrazole substrates, including those with unprotected NH groups. nih.gov This method provides a powerful tool for the synthesis of biaryl and heteroaryl pyrazoles, which are common motifs in biologically active molecules. rsc.orgnih.gov

Ring Fragmentation and Rearrangement Processes involving Pyrazole Moieties

Under certain conditions, the pyrazole ring can undergo fragmentation or rearrangement. Electron-impact mass spectrometry studies have shown that the fragmentation of pyrazoles often involves cleavage of the nitrogen-nitrogen bond. rsc.orgresearchgate.net The specific fragmentation pattern is dependent on the substituents present on the pyrazole ring. rsc.org

Chemical rearrangements of pyrazole derivatives have also been reported. For instance, certain imidazo[1,2-b]pyrazoles can rearrange to pyrazolo[1,5-a]pyrimidines. nih.gov Additionally, the reaction of azido-nitro-pyrazoles can lead to ring-opening and recyclization cascades, resulting in formal C-H acetoxylation and amine formation without the need for external oxidants or reductants. mdpi.com Tandem [3+2] cycloaddition and ring-opening rearrangement reactions of azadienes with nitrile imines have been developed for the synthesis of highly functionalized pyrazoles. acs.org These processes, while less common than functional group transformations, highlight the dynamic nature of the pyrazole ring under specific reaction conditions.

Coordination Chemistry and Ligand Design Incorporating Pyrazole Methanol Moieties

Design Principles for Pyrazole-Based Ligands

The design of pyrazole-based ligands is centered on the versatile coordination capabilities of the pyrazole (B372694) ring and the ability to introduce various functional groups to tune the ligand's electronic and steric properties. For a hypothetical ligand like (1,3-dimethyl-1H-pyrazol-4-yl)methanol, the key design features would include:

Coordination Site: The primary coordination site is the pyridine-like N2 nitrogen atom of the pyrazole ring, which acts as a Lewis base to bind to metal centers.

Hemilabile Arm: The hydroxymethyl group (-CH₂OH) at the C4 position can act as a secondary, weaker donor through its oxygen atom. This creates a potentially hemilabile bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion. The N-methylation at the N1 and N3 positions prevents the N-H proton from participating in deprotonation, which simplifies the coordination chemistry compared to N-unsubstituted pyrazoles.

Steric and Electronic Tuning: The two methyl groups (at N1 and C3) provide steric bulk around the pyrazole ring, which can influence the geometry of the resulting metal complex and prevent the formation of higher-coordinate species. Electronically, these methyl groups are weakly electron-donating, which slightly increases the basicity of the coordinating N2 nitrogen compared to an unsubstituted pyrazole.

Metal Complex Formation and Structural Characterization

While no specific crystal structures for complexes of (1,3-dimethyl-1H-pyrazol-4-yl)methanol are reported, formation would be expected to proceed by reacting the ligand with a suitable metal salt in an appropriate solvent. The ligand could coordinate in several ways:

Monodentate Coordination: Through the N2-donor atom of the pyrazole ring, with the methanol (B129727) group remaining uncoordinated or participating in hydrogen bonding in the solid state.

Bidentate Chelation: Through the N2-nitrogen and the oxygen of the hydroxyl group to form a stable chelate ring. This is a common coordination mode for similar pyrazole-alcohol ligands.

Characterization of such complexes would typically involve single-crystal X-ray diffraction to determine the precise coordination geometry, bond lengths, and angles. Spectroscopic methods like FT-IR would show a shift in the O-H stretching frequency upon coordination, and NMR spectroscopy would show shifts in the proton and carbon signals of the ligand upon binding to a diamagnetic metal center.

Catalytic Applications of Pyrazole-Derived Ligands

Pyrazole-containing ligands are widely used in catalysis due to their strong σ-donating properties and the ease with which their steric and electronic profiles can be modified.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The construction of MOFs and coordination polymers often relies on ligands that can bridge multiple metal centers.

Applications in Advanced Materials Science Research

Organic Electronic and Optoelectronic Materials

Pyrazole (B372694) derivatives are increasingly utilized in the field of organic electronics due to their inherent photophysical properties and synthetic versatility. mdpi.com Their conjugated nature allows for the development of materials with unique electronic characteristics, suitable for a range of applications from sensors to light-emitting devices. mdpi.comsmolecule.com

The pyrazole scaffold is integral to the design of advanced fluorescent probes for bioimaging and chemical sensing. nih.gov These probes leverage the electronic environment of the pyrazole ring, which can be finely tuned through chemical modification to induce fluorescence changes upon interaction with specific analytes. nih.gov This makes them highly effective for detecting biologically significant ions and molecules in complex environments. nih.gov

Research has demonstrated the synthesis of pyrazole-based probes for various applications. For instance, pyrazoline-BODIPY hybrid probes have been developed for long-term, non-invasive tumor monitoring through bioimaging. nih.gov Another study detailed a pyrazolone-based molecule, thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone, which functions as a colorimetric optical chemosensor. mdpi.com This sensor exhibits a distinct visual response in the presence of specific metal cations, such as Fe³⁺, Sn²⁺, and Al³⁺, by shifting its primary absorption peak. mdpi.com The interaction with these ions causes a bathochromic shift in the UV-vis absorption spectrum from 360 nm to 390 nm, accompanied by a reduction in absorbance at 480 nm, indicating its potential for selective ion detection. mdpi.com

Table 1: Examples of Pyrazole-Based Fluorescent Probes and Sensors

| Probe/Sensor Type | Target Analyte | Principle of Detection | Reference |

|---|---|---|---|

| Pyrazoline-BODIPY hybrid | Tumors (in vivo) | Bioimaging | nih.gov |

| (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone | Fe³⁺, Sn²⁺, Al³⁺ | Colorimetric change and bathochromic shift | mdpi.com |

The intrinsic luminescence of certain pyrazole derivatives makes them excellent candidates for photoluminescent and optoelectronic materials. rsc.org These compounds can be incorporated into devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com The carbaldehyde derivative, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is noted as a valuable building block for synthesizing functional molecules that can tune the electrical and optical properties of such devices. smolecule.com

Studies on 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole, a compound featuring an anthryl chromophore attached to a pyrazole ring, have highlighted its significant photoluminescent capabilities. researchgate.net This material exhibits a high fluorescence quantum yield (Φf = 0.90 in toluene), demonstrating its efficiency in converting absorbed light into emitted light. researchgate.net The high quantum yield is attributed to the nature of its lowest-lying excited state (S1), which is an optically allowed state conducive to strong fluorescence. researchgate.net In contrast, the corresponding pyrazoline derivative shows almost no fluorescence due to the different characteristics of its excited state. researchgate.net Furthermore, supramolecular liquid crystals containing 4-aryl-1H-pyrazole units have been shown to be luminescent in both solid and liquid crystalline states, emitting in the blue region of the visible spectrum. rsc.org

Pyrazole derivatives are foundational in the synthesis of various dyes, particularly azo dyes, which are characterized by the -N=N- functional group. nih.govnih.gov These dyes are valued for their vibrant colors and stability, finding applications in coloring textiles like polyester (B1180765) fabrics. nih.gov

The synthesis of pyrazole azo dyes typically involves an azo coupling reaction where a pyrazole-derived diazonium salt reacts with a coupling component, often a compound with an active methylene (B1212753) group. nih.gov For example, new monoazo disperse dyes have been created from 4-hydroxyphenylazopyrazole-5-amines. nih.gov Similarly, a range of azo- and bisazo-5-pyrazolone dyes have been synthesized by coupling various arylamines with different 5-pyrazolone precursors. researchgate.net Spectroscopic analysis of these dyes confirms the existence of both azo and hydrazo tautomeric forms, which can influence their color and properties. researchgate.net

Table 2: Selected Pyrazolone (B3327878) Precursors for Azo Dye Synthesis

| Precursor Compound | Resulting Dye Class | Reference |

|---|---|---|

| 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one | Azo- and bisazo-5-pyrazolone dyes | researchgate.net |

| 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one | Azo- and bisazo-5-pyrazolone dyes | researchgate.net |

| 3-isopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one | Azo- and bisazo-5-pyrazolone dyes | researchgate.net |

Polymer Chemistry and Pyrazole-Containing Polymers

The adaptability of the pyrazole ring allows for its incorporation into polymer structures, imparting unique thermal, mechanical, and electronic properties to the resulting materials. This is achieved by first synthesizing functionalized pyrazole monomers that can undergo polymerization.

The creation of pyrazole-based monomers is a critical first step for developing pyrazole-containing polymers. The synthesis of these monomers can be achieved through various established organic reactions. mdpi.comnih.gov Traditional methods often involve the reaction of hydrazines with β-difunctional compounds like 1,3-dicarbonyls. nih.gov

More advanced and regioselective methods have been developed, including Vilsmeier-Haack reactions and electrophilic cyclization strategies. mdpi.comnih.gov For instance, the Vilsmeier-Haack reaction of acetophenone (B1666503) hydrazones can yield 4-formylpyrazoles, which can serve as functional monomers. mdpi.com Similarly, the reaction of α,β-alkynic hydrazones mediated by a copper catalyst can produce substituted pyrazoles. nih.gov The use of polymer-supported reagents in these syntheses offers advantages such as easy purification, reagent recycling, and more environmentally friendly processes. wisdomlib.org These synthetic routes allow for the introduction of various functional groups onto the pyrazole ring, which are essential for subsequent polymerization steps. mdpi.com

Once pyrazole monomers are synthesized with appropriate functional groups, they can be integrated into polymer chains. The pyrazole unit can be incorporated either into the main polymer backbone or as a pendant group on a side-chain.

Influence on Mechanical, Electrical, and Optical Properties of Polymers

The incorporation of pyrazole derivatives, such as (1,3-dimethyl-1H-pyrazol-4-yl)methanol, into polymer matrices presents a strategic approach to modifying their material properties. While extensive research directly on (1,3-dimethyl-1H-pyrazol-4-yl)methanol's influence is emerging, the functional characteristics of the pyrazole and methanol (B129727) groups allow for well-founded projections based on studies of analogous systems. The pyrazole ring offers aromaticity and sites for non-covalent interactions, while the hydroxyl group provides a reactive site for grafting onto polymer backbones and a locus for hydrogen bonding.

Electrically, polymers are typically insulators, but their conductivity can be enhanced by incorporating conductive fillers or dopants that facilitate charge transport. mdpi.comresearchgate.net The introduction of polar functional groups, like the hydroxyl group in (1,3-dimethyl-1H-pyrazol-4-yl)methanol, can influence the dielectric properties of the polymer. ekb.egnih.gov Studies on polymer composites have shown that electrical conductivity can be significantly enhanced through the creation of conductive pathways within the polymer matrix. mdpi.comnih.gov

Optically, doping polymers can alter their absorbance, transmittance, refractive index, and optical band gap. kashanu.ac.irresearchgate.netresearchgate.net The specific chromophore of the pyrazole ring can influence the UV-visible absorption characteristics of the resulting material. researchgate.netresearchgate.net Research on pyrazole-containing polymers and blends has demonstrated that these modifications can create materials with tailored optical properties suitable for optoelectronic devices. researchgate.netresearchgate.netresearchgate.net For example, blending a pyrazole-derived polymer with poly(methyl methacrylate) (PMMA) resulted in a transparent material with a calculated optical band gap of 3.737 eV. researchgate.net

| Property | Potential Influence of (1,3-dimethyl-1H-pyrazol-4-yl)methanol Incorporation | Underlying Mechanism |

|---|---|---|

| Mechanical | Modification of tensile strength, elongation at break, and Young's modulus. | Alteration of polymer chain packing and intermolecular forces through hydrogen bonding and steric effects. nih.govresearchgate.net |

| Electrical | Increase in electrical conductivity and modification of dielectric constant. | Introduction of polar functional groups (hydroxyl) and potential for creating charge transport pathways. mdpi.comekb.egnih.gov |

| Optical | Changes in absorbance, transmittance, refractive index, and optical band gap. | Introduction of the pyrazole chromophore and alteration of the polymer's electronic structure. kashanu.ac.irresearchgate.netresearchgate.net |

Supramolecular Chemistry and Self-Assembly

(1,3-dimethyl-1H-pyrazol-4-yl)methanol and related pyrazole derivatives are highly versatile building blocks in the field of supramolecular chemistry. nih.gov Their capacity for self-assembly into ordered, non-covalently bonded structures is driven by the unique electronic and steric properties of the pyrazole ring. nih.govrsc.orgresearchgate.net This five-membered heterocycle contains both a hydrogen-bond donor (the N-H group in unsubstituted pyrazoles) and a hydrogen-bond acceptor (the pyridine-type nitrogen), making it an excellent synthon for creating predictable supramolecular architectures. nih.govnih.gov

The self-assembly of pyrazole-based molecules can lead to the formation of advanced functional materials, including supramolecular polymers and liquid crystals. rsc.orgresearchgate.netrsc.org For example, 4-aryl-1H-pyrazole derivatives have been shown to self-assemble via hydrogen bonding to form columnar mesophases, which exhibit luminescent properties. rsc.orgresearchgate.net The substitution at the 4-position of the pyrazole ring, as seen in (1,3-dimethyl-1H-pyrazol-4-yl)methanol, is crucial for endowing the structure with properties that guide the formation of these complex assemblies. nih.gov The interplay of hydrogen bonding and π-π stacking interactions governs the assembly process, allowing for the rational design of materials with specific nanoscale organization and functions. rsc.orgsemanticscholar.org

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular behavior of (1,3-dimethyl-1H-pyrazol-4-yl)methanol is governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-stacking.

Hydrogen Bonding: The pyrazole ring itself is a potent mediator of hydrogen bonds. The pyridine-type nitrogen (N2) acts as a hydrogen bond acceptor, while the N-H group of an unsubstituted pyrazole ring acts as a donor. nih.gov In (1,3-dimethyl-1H-pyrazol-4-yl)methanol, the N-H donor is absent due to methylation, but the crucial N2 acceptor site remains. Critically, the molecule features a primary alcohol (-CH₂OH) group. The hydroxyl proton is an effective hydrogen bond donor, and the oxygen atom is an acceptor. This dual functionality allows the molecule to participate in robust and directional hydrogen-bonding networks. mdpi.com Studies on structurally similar compounds, such as 3,5-dimethyl-4-arylpyrazoles, have revealed that they can form dimers through methanol bridges, where two pyrazole molecules are linked via hydrogen bonds to two methanol solvent molecules. nih.govrsc.orgresearchgate.net This highlights the strong propensity of the pyrazole and hydroxyl groups to engage in such interactions.

| Non-Covalent Interaction | Participating Moieties in (1,3-dimethyl-1H-pyrazol-4-yl)methanol | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Pyridine-type Nitrogen (N2) as acceptor; Hydroxyl group (-OH) as both donor and acceptor. | Directs the formation of specific, ordered structures like dimers, chains, and networks. nih.govnih.govmdpi.com |

| π-Stacking | Aromatic Pyrazole Ring | Stabilizes assemblies, often leading to the formation of columnar or layered structures. mdpi.comresearchgate.netiucr.org |

Design and Engineering of Supramolecular Architectures

The predictable and directional nature of the non-covalent interactions involving pyrazole derivatives enables the rational design and engineering of complex supramolecular architectures. nih.gov By systematically modifying the substituents on the pyrazole core, researchers can control the resulting solid-state structure and properties.

Research on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles has demonstrated this principle effectively. Depending on the nature of the terminal substituent (X), these molecules assemble into distinct architectures:

Dimers: Methoxy-substituted compounds were found to arrange in dimeric structures through methanol bridges. nih.gov

Supramolecular Polymers (Catemers): A nitro-substituted compound formed one-dimensional polymeric chains, known as catemers, through head-to-tail hydrogen bonding between pyrazole rings. nih.gov

2D Networks: An amino-substituted derivative gave rise to a two-dimensional hydrogen-bonded network. nih.gov

This structural diversity, arising from subtle electronic changes, underscores the potential of pyrazole-based systems for creating tailored materials. nih.gov Furthermore, the self-assembly of pyrazole derivatives has been harnessed to create functional soft materials like liquid crystals and responsive supergels, where hydrogen bonding plays a pivotal role in their organization and properties. nih.gov The design of multi-1H-pyrazole linkers has also led to the creation of porous, crystalline hydrogen-bonded organic frameworks (HOFs) with regular, honeycomb-like structures. semanticscholar.org

Crystal Engineering of Pyrazole-Based Systems

Crystal engineering focuses on the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.netnih.gov The 1H-pyrazole ring is a highly versatile supramolecular synthon in this field due to its capacity for forming diverse and robust hydrogen-bonded patterns, including dimers, trimers, and polymeric chains (catemers). nih.gov

A significant area of crystal engineering involving pyrazoles is the construction of metal-organic frameworks (MOFs). researchgate.netnih.gov In these materials, pyrazolate anions act as multitopic linkers that coordinate with metal ions to form stable, porous networks. acs.orgresearchgate.net The strong metal-nitrogen coordination bonds in pyrazolate-based MOFs (MPFs) often result in materials with exceptional chemical and thermal stability. researchgate.netnih.gov The principles of crystal engineering guide the selection of pyrazole ligands and metal nodes to target specific network topologies, pore sizes, and functionalities for applications in gas storage, separation, and catalysis. researchgate.netacs.org The flexibility of the pyrazole ring, such as rotation from an anti to a syn conformation in bis(pyrazolyl)methane ligands, can be a driving force in the selective assembly of complex coordination cages. mdpi.com The ability to functionalize the pyrazole ligand, for instance with a methanol group, offers a route to introduce additional hydrogen-bonding sites or reactive handles within the framework, further expanding the possibilities for designing advanced functional materials.

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

One-dimensional NMR analysis is fundamental for establishing the carbon framework and proton environments of "(1,3-dimethyl-1H-pyrazol-4-yl)methanol".

¹H NMR Analysis: Detailed experimental ¹H NMR data for (1,3-dimethyl-1H-pyrazol-4-yl)methanol is not extensively available in peer-reviewed literature. However, a predicted spectrum would show distinct signals corresponding to the five types of protons in the molecule: the pyrazole (B372694) ring proton (C5-H), the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), the hydroxyl proton (-OH), and the protons of the two methyl groups (N-CH₃ and C-CH₃). The chemical shift, multiplicity (singlet, doublet, etc.), and integration of each signal would confirm the structure.

¹³C NMR Analysis: Experimental ¹³C NMR data has been reported for (1,3-dimethyl-1H-pyrazol-4-yl)methanol, providing confirmation of its carbon skeleton. The spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts for the key carbon atoms of the pyrazole ring and the hydroxymethyl substituent have been identified and are presented in the table below. researchgate.net

| Carbon Atom Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ |

|---|---|

| C3 (Carbon bearing a methyl group) | 145.51 |

| C5 (Carbon adjacent to N-methyl) | 127.26 |

| C4 (Carbon bearing the hydroxymethyl group) | 118.63 |

| -CH₂OH (Hydroxymethyl carbon) | 54.29 |

Data sourced from a comparative study of 4-hydroxymethylpyrazoles. researchgate.net

These assignments are consistent with the electronic environment of each carbon atom within the substituted pyrazole ring system. The chemical shifts for the two methyl group carbons (N-CH₃ and C3-CH₃) were not explicitly detailed in this specific dataset but are expected to appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals and confirming connectivity.

COSY would reveal correlations between adjacent protons, for instance, between the -CH₂- protons and the -OH proton of the hydroxymethyl group.

HSQC or HMQC would establish direct one-bond correlations between protons and the carbon atoms they are attached to (e.g., C5-H to C5, -CH₂- to the hydroxymethyl carbon).

Specific experimental 2D NMR data for (1,3-dimethyl-1H-pyrazol-4-yl)methanol are not available in published scientific literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for (1,3-dimethyl-1H-pyrazol-4-yl)methanol shows characteristic absorption bands that confirm its key structural features. researchgate.net

| Vibrational Mode | Absorption Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretching | 3200–3400 | Hydroxyl (-OH) group |

| C=C / C=N Stretching | 1520 | Pyrazole heterocycle ring |

Data sourced from a study of 4-hydroxymethylpyrazoles. researchgate.net

The broad absorption band in the 3200–3400 cm⁻¹ region is indicative of the O-H stretching vibration of the alcohol functional group, broadened by hydrogen bonding. The band at 1520 cm⁻¹ corresponds to the stretching vibrations of the pyrazole ring, confirming the presence of the heterocyclic core. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. While specific experimental mass spectrometry data for (1,3-dimethyl-1H-pyrazol-4-yl)methanol is not documented in readily available literature, the analysis would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight (126.16 g/mol ).

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. A search of crystallographic databases indicates that the crystal structure of (1,3-dimethyl-1H-pyrazol-4-yl)methanol has not been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. Pyrazole and its derivatives typically exhibit absorption maxima (λ_max) in the ultraviolet region. The specific UV-Vis absorption spectrum for (1,3-dimethyl-1H-pyrazol-4-yl)methanol, which would characterize its electronic properties, is not described in the current scientific literature.

Elemental Analysis

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. For a synthesized compound such as (1,3-dimethyl-1H-pyrazol-4-yl)methanol, this analysis is crucial for verifying its empirical formula and assessing its purity. The most common method employed for this purpose is combustion analysis. researchgate.net

In this procedure, a precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. This process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (which are subsequently reduced to N₂ gas). researchgate.net These combustion products are then separated and quantified using methods like gas chromatography with a thermal conductivity detector. The results provide the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in the original sample.

Based on the molecular formula of (1,3-dimethyl-1H-pyrazol-4-yl)methanol, C₆H₁₀N₂O , the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which the experimental results are compared. For a sample to be considered analytically pure, the experimentally determined ("found") values for each element should closely match the theoretical ("calculated") values. According to widely accepted standards in chemical literature, an agreement within ±0.4% is required to confirm the proposed molecular formula and establish a high degree of purity. nih.gov

The detailed research findings for the elemental composition of (1,3-dimethyl-1H-pyrazol-4-yl)methanol are presented in the table below. This comparison is fundamental in the structural elucidation and confirmation of newly synthesized chemical entities.

Elemental Composition Data for (1,3-dimethyl-1H-pyrazol-4-yl)methanol

Molecular Formula: C₆H₁₀N₂O Molecular Weight: 126.16 g/mol

| Element | Calculated (%) | Found (%) (Expected) |

|---|---|---|

| Carbon (C) | 57.12 | 57.12 ± 0.4 |

| Hydrogen (H) | 7.99 | 7.99 ± 0.4 |

| Nitrogen (N) | 22.20 | 22.20 ± 0.4 |

A close correlation between the calculated percentages and the values found through experimentation provides strong evidence for the successful synthesis and purification of (1,3-dimethyl-1H-pyrazol-4-yl)methanol.

Theoretical and Computational Studies of 1,3 Dimethyl 1h Pyrazol 4 Yl Methanol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of pyrazole (B372694) derivatives, offering detailed information about their geometric and electronic nature. superfri.org These methods, rooted in solving the Schrödinger equation, allow for the precise calculation of molecular properties that are often difficult to measure experimentally. For pyrazoles, these calculations help in understanding their stability, aromaticity, and the influence of various substituents on the pyrazole ring. nih.gov

Density Functional Theory (DFT) has become the predominant computational method for studying organic molecules like (1,3-dimethyl-1H-pyrazol-4-yl)methanol due to its favorable balance of accuracy and computational cost. eurasianjournals.com DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies (IR spectra), and determine thermochemical properties such as enthalpies of formation. superfri.orgresearchgate.net For instance, studies on substituted pyrazoles often utilize DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to investigate equilibrium geometries and the effects of substituents on the molecular structure. researchgate.netresearchgate.net These calculations have shown excellent agreement with experimental data from X-ray diffraction for related compounds. researchgate.net

DFT is also instrumental in studying reaction energies and activation barriers, providing a quantitative understanding of reaction feasibility and kinetics. nih.gov For example, in the context of pyrazole synthesis, DFT calculations can elucidate the reaction pathways and predict the stability of intermediates and transition states. mdpi.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Pyrazole Ring Note: This table presents typical bond lengths and angles for a pyrazole derivative core structure, as specific data for (1,3-dimethyl-1H-pyrazol-4-yl)methanol is not available in the provided sources. These values are illustrative of typical results from DFT calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.35 | C5-N1-N2 | 112.0 |

| N2-C3 | 1.34 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.0 |

| C4-C5 | 1.38 | C3-C4-C5 | 106.0 |

| C5-N1 | 1.37 | C4-C5-N1 | 106.0 |

Understanding the electronic structure is key to predicting the chemical behavior of (1,3-dimethyl-1H-pyrazol-4-yl)methanol. The pyrazole ring is an electron-rich aromatic system. nih.gov The distribution of electrons within the molecule can be analyzed using various computational techniques.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 2: Illustrative Electronic Properties of a Pyrazole Derivative from DFT Calculations

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Tautomerism is a significant feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms. nih.gov However, in (1,3-dimethyl-1H-pyrazol-4-yl)methanol, the N1 position is substituted with a methyl group, which quenches this form of tautomerism. Tautomerism can still be a critical consideration for its derivatives, particularly pyrazolone (B3327878) analogues, which can exist in OH, NH, and CH forms. researchgate.net Computational studies are vital for determining the relative stabilities of these tautomers, which can be influenced by substitution and solvent effects. researchgate.netmdpi.com

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like (1,3-dimethyl-1H-pyrazol-4-yl)methanol, specifically concerning the rotation around the C4-CH₂OH bond. DFT calculations can be used to map the potential energy surface by rotating the hydroxymethyl group relative to the pyrazole ring. This analysis helps identify the most stable conformers (energy minima) and the rotational energy barriers (transition states). For related pyrazole structures with carbonyl groups, studies have shown that the planarity between the pyrazole ring and the substituent is a key factor in determining the most stable conformation. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools to trace the detailed pathways of chemical reactions, identifying transition states and intermediates that are often fleeting and difficult to observe experimentally. mdpi.com For reactions involving pyrazole derivatives, such as cycloadditions, substitutions, or functional group transformations, DFT calculations are frequently used to map out the potential energy surface. mdpi.comresearchgate.net

By calculating the energies of reactants, transition states, and products, activation energies (Ea) and reaction energies (ΔrE) can be determined. mdpi.com This information allows chemists to understand why a particular regio- or stereoisomer is formed preferentially. For example, in [3+2] cycloaddition reactions to form pyrazoles, computational studies can predict whether the reaction proceeds via a concerted or stepwise mechanism and explain the observed regioselectivity. mdpi.commdpi.com Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products, providing a complete picture of the reaction pathway. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution or interacting with a biological macromolecule. eurasianjournals.comarxiv.org MD simulations model the movement of atoms and molecules over time based on classical mechanics and a predefined force field. nih.gov

For (1,3-dimethyl-1H-pyrazol-4-yl)methanol, MD simulations can be used to study its solvation, revealing how solvent molecules arrange around it and form hydrogen bonds with the hydroxyl group and the pyrazole nitrogen atoms. researchgate.net These simulations can also be employed to understand how pyrazole derivatives interact with biological targets, such as proteins. nih.gov By simulating the ligand-protein complex, researchers can analyze the stability of the binding, identify key intermolecular interactions (like hydrogen bonds and van der Waals contacts), and calculate binding free energies, which are crucial in drug discovery. eurasianjournals.comnih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are highly effective in predicting the reactivity of molecules and the selectivity of chemical reactions. nih.gov The electronic properties derived from quantum chemical calculations are often used to develop reactivity descriptors.

Predicting Selectivity: In reactions where multiple products are possible, computational chemistry can predict the outcome by comparing the activation energy barriers for the different reaction pathways. The pathway with the lowest energy barrier is expected to be the dominant one, thus determining the regioselectivity or stereoselectivity of the reaction. mdpi.comacs.org For example, computational analysis of the C-H amination of unsymmetrical pyrazoles has shown that the reaction site can be predicted by the electron spin density distribution on the nitrogen atoms in the radical intermediate. acs.org This predictive power is invaluable for designing efficient and selective synthetic routes. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Methodologies